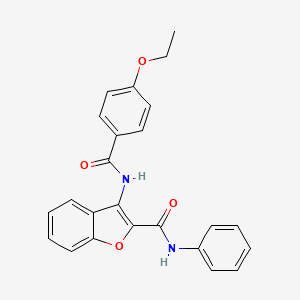

3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” would typically include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, specific details about these properties are not available in the retrieved data .Scientific Research Applications

Hydrolytic Ring Opening and Derivatives Synthesis

Hydrolytic opening of quinazoline derivatives, such as ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, leads to various benzamide derivatives, demonstrating the chemical reactivity and potential for generating diverse compounds from a core structure (Shemchuk et al., 2010).

Prokinetic Agent Derivatives and Anti-Ulcerative Activity

Synthesis and evaluation of Cinitapride related benzimidazole derivatives for their prokinetic and anti-ulcerative activities illustrate the therapeutic potential of benzamide derivatives in gastrointestinal motility and ulcer prevention (Srinivasulu et al., 2005).

Catalyzed Multicomponent Carbonylative Approaches

Palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides to isoindolinone and isobenzofuranimine derivatives showcases the versatility of benzamide structures in facilitating complex reactions and the synthesis of functionally rich molecules (Mancuso et al., 2014).

Antiparasitic and Antimicrobial Activities

Benzamide derivatives, such as 4-amino-2-ethoxybenzoic acid, have shown significant antiparasitic activities, highlighting their potential in developing new treatments for parasitic infections (Rogers et al., 1964). Additionally, new benzamides isolated from endophytic Streptomyces have demonstrated antimicrobial and antioxidant activities, suggesting a role in discovering novel bioactive compounds (Yang et al., 2015).

Mechanism of Action

The mechanism of action of “3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not specified in the retrieved data. The mechanism of action would typically depend on the biological or chemical context in which the compound is used.

properties

IUPAC Name |

3-[(4-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-18-14-12-16(13-15-18)23(27)26-21-19-10-6-7-11-20(19)30-22(21)24(28)25-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZRQNPSSYSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)

![1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2938951.png)

![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)

![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)

methanone](/img/structure/B2938959.png)

![1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2938961.png)